![molecular formula C29H28F6N4O2 B6337146 Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]- CAS No. 1326239-56-8](/img/structure/B6337146.png)
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]- is a bifunctional cinchona organocatalyst. This compound is known for its ability to catalyze various asymmetric reactions, making it a valuable tool in organic synthesis .
作用机制
Target of Action
It is known that the compound is a cinchona-alkaloid-derived, bifunctional catalyst containing a thiourea group . Thiourea derivatives are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
The compound may be used to catalyze the formation of optically active Mannich adducts from stable N-carbamate amido sulfones via an enantioselective Mannich reaction . The thiourea group in the compound plays a crucial role in this process .
Biochemical Pathways
The compound is involved in the Mannich reaction pathway, which is a fundamental and valuable method for the construction of β-amino carbonyl motifs . The resulting Mannich adducts are important intermediates in organic synthesis and pharmaceutical chemistry .
Result of Action
The compound’s action results in the formation of optically active Mannich adducts . These adducts are valuable in organic synthesis and pharmaceutical chemistry, serving as key intermediates in the synthesis of various bioactive compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]- typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a cinchona alkaloid derivative under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production, such as optimized reaction conditions and the use of industrial-grade reagents .
化学反应分析
Types of Reactions
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]- undergoes various types of reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea derivatives .
科学研究应用
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]- has several scientific research applications:
相似化合物的比较
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another bifunctional organocatalyst with similar applications in asymmetric synthesis.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea: A closely related compound with similar catalytic properties.
Uniqueness
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]- is unique due to its specific structural features, which provide distinct catalytic properties and enable its use in a wide range of asymmetric reactions. Its high enantioselectivity and efficiency make it a valuable tool in organic synthesis .
属性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17-,25+,26+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLQHRHYJCQTQI-ZRJNXXGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
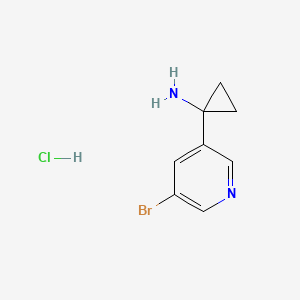
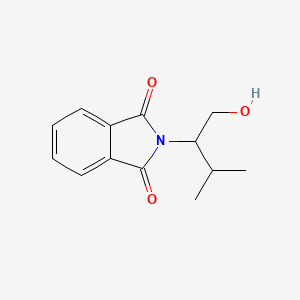
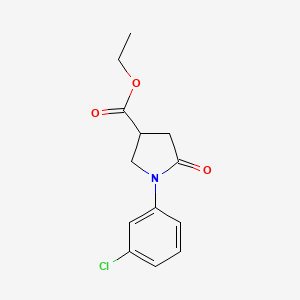
![6-Fluoroimidazo[1,5-a]pyridine](/img/structure/B6337096.png)
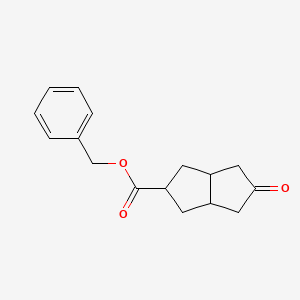
![Spiro[3.4]octan-1-OL](/img/structure/B6337102.png)
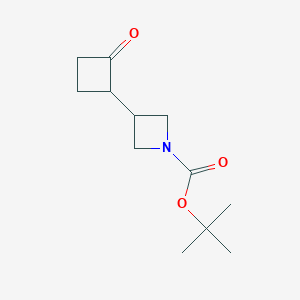
![7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride](/img/structure/B6337118.png)
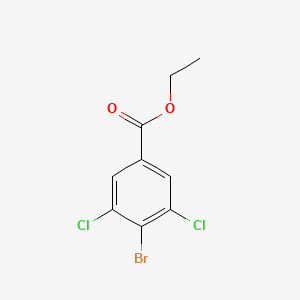

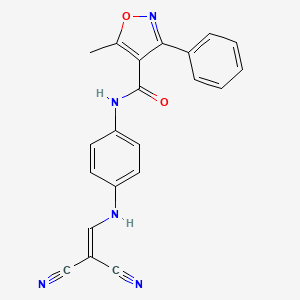
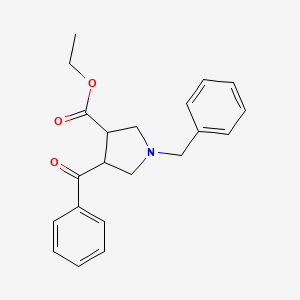
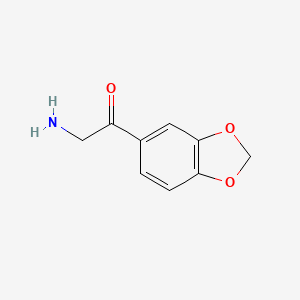
![2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337164.png)
